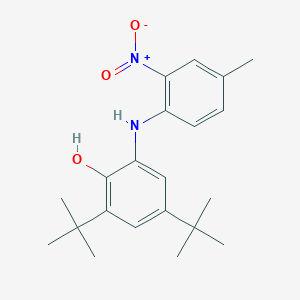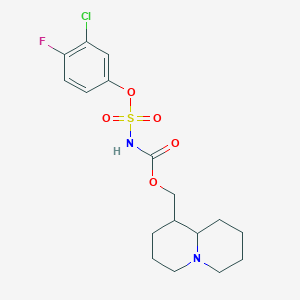![molecular formula C27H26N4O2S B4302155 N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B4302155.png)
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine
Overview
Description
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine is a complex organic compound that belongs to the class of dibenzoazepine derivatives. This compound is characterized by its unique structure, which includes a dibenzoazepine core, a thiazole ring, and a nitrophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine typically involves multiple steps One common approach is to start with the dibenzoazepine core, which can be synthesized through the reduction of dibenz[b,f]azepine This intermediate is then reacted with a propylating agent to introduce the propyl groupFinally, the nitrophenyl group is introduced via a nitration reaction using nitric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to potential therapeutic effects. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A precursor in the synthesis of the target compound.
Oxcarbazepine: A structurally related compound used as an anticonvulsant.
5H-Dibenzo[a,d]cyclohepten-5-ol: Another dibenzoazepine derivative with different functional groups
Uniqueness
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine is unique due to its combination of a dibenzoazepine core, a thiazole ring, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-29(27-28-24(19-34-27)20-13-15-23(16-14-20)31(32)33)17-6-18-30-25-9-4-2-7-21(25)11-12-22-8-3-5-10-26(22)30/h2-5,7-10,13-16,19H,6,11-12,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBRCBJBWHGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 3-(2-CHLOROPHENYL)-3-[(FURAN-2-YL)FORMAMIDO]PROPANOATE](/img/structure/B4302083.png)
![ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B4302089.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate](/img/structure/B4302104.png)
![ETHYL 3-(2-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B4302109.png)
![ETHYL 3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE](/img/structure/B4302121.png)
![ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4302122.png)
![(2-CHLOROPHENYL)METHYL 3-{2-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE](/img/structure/B4302128.png)

![1-(4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B4302148.png)
![N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE](/img/structure/B4302153.png)

![N-CYCLOHEXYL-N-(3-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(3,4-DIMETHYLPHENYL)THIOUREA](/img/structure/B4302165.png)
